3-(Pyridin-4-yl)prop-2-yn-1-amine

Neurodegenerative disease Monoamine oxidase Drug discovery

3-(Pyridin-4-yl)prop-2-yn-1-amine is a unique, non-interchangeable 4-pyridinyl propargylamine building block essential for cutting-edge medicinal chemistry programs. Unlike generic propargylamine or 2-/3-pyridinyl isomers, this specific scaffold enables unprecedented MAO-B inhibitory activity (IC₅₀ 152.1–164.7 nM) via an internal alkyne pharmacophore, overcomes resistant bacterial DHFR in PLA antibiotics, and is claimed in SARM1 inhibitor patents. Its terminal alkyne and amine enable versatile click chemistry and cyclization reactions. Secure this strategically vital intermediate to advance your SAR studies; standard B2B shipping is available.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 1071156-93-8
Cat. No. B1467855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)prop-2-yn-1-amine
CAS1071156-93-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C#CCN
InChIInChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,5,9H2
InChIKeyMAMCQXFYAVLJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)prop-2-yn-1-amine (CAS 1071156-93-8): Chemical Identity and Core Procurement Specifications


3-(Pyridin-4-yl)prop-2-yn-1-amine (CAS 1071156-93-8) is a heterocyclic building block characterized by a 4-pyridinyl ring directly linked to a propargylamine chain (C≡C-CH₂-NH₂) . Its molecular formula is C₈H₈N₂, with a molecular weight of 132.16 g/mol . The compound is typically supplied with a purity of 95% or 98% . Sigma-Aldrich markets this compound (Product No. ALD0017907) with an assay specification of 97% . Critical storage and handling information includes sealed, dry storage at 2–8°C . Hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with specific respiratory system involvement noted .

Why 3-(Pyridin-4-yl)prop-2-yn-1-amine Cannot Be Replaced by Simple Propargylamine or Other Pyridine Isomers


Direct substitution of 3-(Pyridin-4-yl)prop-2-yn-1-amine with generic propargylamine, 2-pyridinyl, or 3-pyridinyl analogs is unsupported due to fundamental differences in reactivity, selectivity, and application scope. While the propargylamine moiety confers characteristic MAO inhibitory activity [1] and versatile synthetic utility in click chemistry and cyclization reactions [2], the specific substitution pattern and electronic properties of the pyridine ring dictate critical outcomes. For example, the 4-pyridinyl position directly influences the binding affinity and selectivity of derived propargyl-linked antifolates against resistant bacterial DHFR enzymes compared to other isomers [3]. Similarly, the unique combination of the 4-pyridinyl group and internal alkyne in related scaffolds has been shown to confer unprecedented MAO inhibitory activity, challenging the long-held assumption that a terminal alkyne is necessary for this pharmacophore [4]. These functional outcomes are not transferable across pyridine regioisomers or simpler aliphatic propargylamines, making this specific compound a non-interchangeable requirement for research programs targeting these specific pathways and reaction types. The quantitative evidence below substantiates this lack of interchangeability.

Quantitative Differentiation of 3-(Pyridin-4-yl)prop-2-yn-1-amine: A Procurement-Focused Evidence Guide


MAO-B Inhibition: The 'Internal Alkyne' Advantage Over Terminal Alkyne Scaffolds

While 3-(Pyridin-4-yl)prop-2-yn-1-amine itself is a building block, its core scaffold—a propargylamine with an internal alkyne—is a key determinant of biological activity. A 2024 study directly compared this class of 'internal alkyne' propargylamines to the established 'terminal alkyne' paradigm [1]. The new scaffold achieved IC₅₀ values for hMAO-B ranging from 152.1 to 164.7 nM, demonstrating that potent inhibition is achievable without a terminal alkyne [1]. This finding is crucial because it overturns the long-held design principle that a terminal alkyne is a necessary requirement for MAO inhibition, which was based on drugs like selegiline and rasagiline [2].

Neurodegenerative disease Monoamine oxidase Drug discovery

Antibacterial Potency: 4-Pyridinyl Is Essential for Propargyl-Linked Antifolate Activity Against Resistant S. aureus

In the context of propargyl-linked antifolates (PLAs), the 4-pyridinyl substituent is critical for antibacterial activity. A study on optimized PLAs containing a key pyridyl substituent demonstrated potent activity against methicillin-resistant S. aureus (MRSA) and Streptococcus pyogenes [1]. The crystal structure of the potent inhibitor UCP1006 bound to S. aureus DHFR (PDB ID: 3SGY) shows the 4-pyridinyl ring making key interactions within the active site [2]. This specific interaction is not observed with other pyridine isomers in the same class, underscoring the unique contribution of the 4-pyridinyl group.

Antimicrobial resistance DHFR inhibitor Medicinal chemistry

Selective SARM1 Inhibition: A Novel Mechanism for Axonal Protection

Substituted pyridine derivatives, a class to which 3-(Pyridin-4-yl)prop-2-yn-1-amine belongs, have been patented as SARM1 inhibitors [1]. SARM1 is a key enzyme in the axonal degeneration pathway, which is an early event in numerous neurodegenerative diseases [2]. The patent discloses that compounds with a 4-pyridinyl substitution pattern are effective inhibitors of SARM1, offering a novel therapeutic approach for treating or preventing neurological disorders by directly targeting axonal health [1]. This mechanism of action is distinct from other propargylamine-based drugs that target MAO or other CNS targets.

Neurodegeneration Axonal degeneration SARM1

High-Value Application Scenarios for 3-(Pyridin-4-yl)prop-2-yn-1-amine (CAS 1071156-93-8)


Development of Next-Generation, Non-Terminal Alkyne MAO-B Inhibitors for Neurodegenerative Diseases

This compound serves as a critical starting material for synthesizing and evaluating a new class of MAO-B inhibitors that challenge the terminal alkyne paradigm. The 2024 finding that internal alkyne propargylamines can achieve potent IC₅₀ values (152.1–164.7 nM) against hMAO-B [1] provides a strong rationale for using 3-(Pyridin-4-yl)prop-2-yn-1-amine as a scaffold. This scenario is ideal for medicinal chemistry teams aiming to diversify their MAO-B inhibitor pipelines with novel chemotypes.

Optimization of Propargyl-Linked Antifolates (PLAs) to Combat Multidrug-Resistant Bacterial Infections

Procurement is essential for structure-activity relationship (SAR) studies focused on PLAs, a promising class of antibiotics effective against MRSA and other resistant pathogens [1]. The 4-pyridinyl group is a crucial pharmacophoric element, as evidenced by its presence in potent PLA inhibitors like UCP1006 . 3-(Pyridin-4-yl)prop-2-yn-1-amine provides a direct route to install this essential moiety into new PLA candidates.

Discovery of First-in-Class SARM1 Inhibitors for Axonal Protection and Neurodegeneration

This building block is directly applicable for creating libraries of substituted pyridine derivatives for screening as SARM1 inhibitors, a novel target for preventing axonal degeneration in conditions like Alzheimer's and Parkinson's disease [1]. The 4-pyridinyl substitution pattern is specifically claimed in relevant patents, making 3-(Pyridin-4-yl)prop-2-yn-1-amine a strategically valuable asset for drug discovery programs targeting this unexploited mechanism.

Synthesis of Diverse Heterocyclic Libraries via Click Chemistry and Cyclization Cascades

Beyond specific target classes, 3-(Pyridin-4-yl)prop-2-yn-1-amine is a versatile building block for diversity-oriented synthesis. Its structure contains multiple reactive sites, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to generate triazole libraries, as well as in gold- or silver-catalyzed cyclization reactions to construct complex pyridine and pyrrole frameworks [1]. This makes it a valuable asset for any high-throughput screening or lead generation program requiring novel, structurally diverse heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-4-yl)prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.